molecular formula C13H17N5O4 B2867359 ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate CAS No. 2034559-11-8

ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2867359
CAS No.: 2034559-11-8
M. Wt: 307.31
InChI Key: KVJMQIKHXJKARB-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “ethyl … oxobutanoate” portion of the name. It also contains a pyrazole ring (“1-methyl-1H-pyrazol-4-yl”) and an oxadiazole ring (“1,2,4-oxadiazol-5-yl”). Both pyrazoles and oxadiazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the ester group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ester group might make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis Routes and Characterization

  • Synthesis Methods : The synthesis of various pyrazole and oxadiazole derivatives, closely related to ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate, often involves multistep reactions starting from key compounds like ethyl 3-oxobutanoate. These processes utilize various catalysts and intermediates to achieve the desired chemical structures (Mu et al., 2016).

  • Characterization Techniques : These compounds are typically characterized using a range of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and sometimes X-ray crystallography for detailed molecular structure analysis (Kariyappa et al., 2016).

Biological Activities

  • Antimicrobial Activity : Some of the synthesized pyrazole and oxadiazole derivatives exhibit antimicrobial properties. They are tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Siddiqui et al., 2013).

  • Antifungal and Antioxidant Activities : Similar derivatives have also been evaluated for their antifungal susceptibilities, with some showing moderate antifungal activity. Additionally, these compounds are assessed for their antioxidant properties, indicating their potential utility in various biomedical applications (Mu et al., 2016).

  • Corrosion Inhibition : Certain pyrazole derivatives, closely related to the compound , have been explored as corrosion inhibitors for metals like mild steel. These studies include assessments of their efficacy in industrial applications like metal pickling processes (Dohare et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, and is typically discussed in the context of drug molecules. Without more information, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, and how it interacts with biological systems. Without more information, it’s not possible to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a drug molecule, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

ethyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-3-21-12(20)5-4-10(19)14-7-11-16-13(17-22-11)9-6-15-18(2)8-9/h6,8H,3-5,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJMQIKHXJKARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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